

# Initial Human PET Imaging Studies with $^{18}\text{F}$ -FECNT: A Technical Guide

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## Compound of Interest

Compound Name: *Fecnt*

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This technical guide provides an in-depth overview of the initial human positron emission tomography (PET) imaging studies conducted with the radioligand  $^{18}\text{F}$ -FECNT (2 $\beta$ -carbomethoxy-3 $\beta$ -(4-chlorophenyl)-8-(2- $^{18}\text{F}$ -fluoroethyl)nortropine).  $^{18}\text{F}$ -FECNT is a valuable tool for the in vivo imaging and quantification of the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission. Its high affinity and selectivity for DAT make it a suitable radiotracer for studying neurological and psychiatric disorders associated with dopaminergic dysfunction, such as Parkinson's disease.<sup>[1][2]</sup>

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, experimental protocols, and a visual representation of the tracer's interaction with the dopaminergic system.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the initial human  $^{18}\text{F}$ -FECNT PET studies.

### Table 1: Radiochemistry and Injected Dose

Parameter	Value	Reference
Radiochemical Yield	16.5% $\pm$ 5.3%	[1]
Radiochemical Purity	99.8% $\pm$ 0.4%	[1]
Specific Activity (End of Bombardment)	38 $\pm$ 45 GBq/ $\mu$ mol	[1]
Specific Activity (Time of Injection)	6 $\pm$ 8 GBq/ $\mu$ mol	[1]
Average Injected Activity	175.1 $\pm$ 41.3 MBq	[1]
Average Injected Activity (Healthy Volunteers)	192 $\pm$ 41 MBq	[3]

**Table 2: Subject Demographics**

Group	Number of Subjects	Gender	Mean Age ( $\pm$ SD)	Reference
Healthy Controls	6	3 Men, 3 Women	30 $\pm$ 10 years	[1]
Parkinson's Disease Patients	5	2 Men, 3 Women	-	[1]
Healthy Volunteers	12	-	-	[3]

**Table 3:  $^{18}\text{F}$ -FECNT Binding and Uptake Ratios (at ~90 min post-injection)**

Brain Region	Healthy Subjects (Mean $\pm$ SD)	Early-Stage PD Patients (Right/Left Mean $\pm$ SD)	Late-Stage PD Patients (Right/Left Mean $\pm$ SD)	Reference
Caudate-to-Cerebellum Ratio	9.0 $\pm$ 1.2	5.3 $\pm$ 1.1 / 5.9 $\pm$ 0.7	3.7 $\pm$ 0.4 / 3.9 $\pm$ 0	[1]
Putamen-to-Cerebellum Ratio	7.8 $\pm$ 0.7	2.8 $\pm$ 0.1 / 3.0 $\pm$ 0.6	1.8 $\pm$ 0.1 / 1.8 $\pm$ 0	[1]

PD = Parkinson's Disease

## Table 4: In Vitro Binding Affinity

Transporter	Affinity relative to hDAT	Reference
Human Serotonin Transporter (hSERT)	25-fold lower	[1][4]
Human Norepinephrine Transporter (hNET)	156-fold lower	[1][4]

## Experimental Protocols

The initial human studies with  $^{18}\text{F}$ -**FECNT** followed a detailed protocol to ensure data accuracy and patient safety.

## Radiochemistry

The synthesis of  $^{18}\text{F}$ -**FECNT** was performed as previously described in the literature.[1] The process involves the preparation of 1- $^{18}\text{F}$ fluoro-2-tosyloxyethane followed by the alkylation of 2 $\beta$ -carbomethoxy-3 $\beta$ -(4-chlorophenyl)nortropine.[4] The final product demonstrated high radiochemical purity and yield.[1]

## Subject Information and Preparation

- Participants: Studies included both neurologically healthy subjects and patients diagnosed with Parkinson's disease.[1]

- Ethical Considerations: All study protocols were approved by the relevant institutional review boards, and all subjects provided informed consent.
- Preparation: Subjects were positioned in the PET scanner, and an intravenous line was established for radiotracer injection.[1] A transmission scan using a  $^{68}\text{Ge}$  source was performed for attenuation correction prior to the emission scan.[1]

## PET Imaging Protocol

- Radiotracer Injection:  $^{18}\text{F}$ -**FECNT** was administered intravenously over a 5-minute period.[1]
- Scanning Duration: Healthy subjects underwent a 3-hour PET scan (26 frames), while Parkinson's disease patients were scanned for 2 hours (23 frames).[1] The scan frames were of increasing duration.[1]
- Scanning Mode: Scans were acquired in 3-dimensional mode.[1]

## Blood Sampling and Metabolite Analysis

- Arterial Blood Sampling: Arterial blood samples were collected throughout the scanning period to measure radioactivity and analyze for metabolites.[1][5]
- Metabolite Analysis: Analysis of the arterial blood samples indicated rapid metabolism of the tracer.[1][5] However, the ether-extractable component, representing the parent  $^{18}\text{F}$ -**FECNT**, was found to be greater than 98% pure.[1][5]

## Image Analysis

- Image Reconstruction: The acquired PET data was reconstructed to generate dynamic images of radiotracer distribution in the brain.[1]
- Region of Interest (ROI) Analysis: Spherical regions of interest were placed on various brain structures, including the caudate nuclei, putamina, thalami, brain stem, cerebellum, and occipital cortex.[1][5] The cerebellum was utilized as a reference region due to its low dopamine transporter density.
- Data Analysis: The radioactivity concentration in each ROI was calculated for each time frame. Target tissue-to-cerebellum ratios were then determined to provide a semi-

quantitative measure of DAT density.[1][5]

## Visualizations

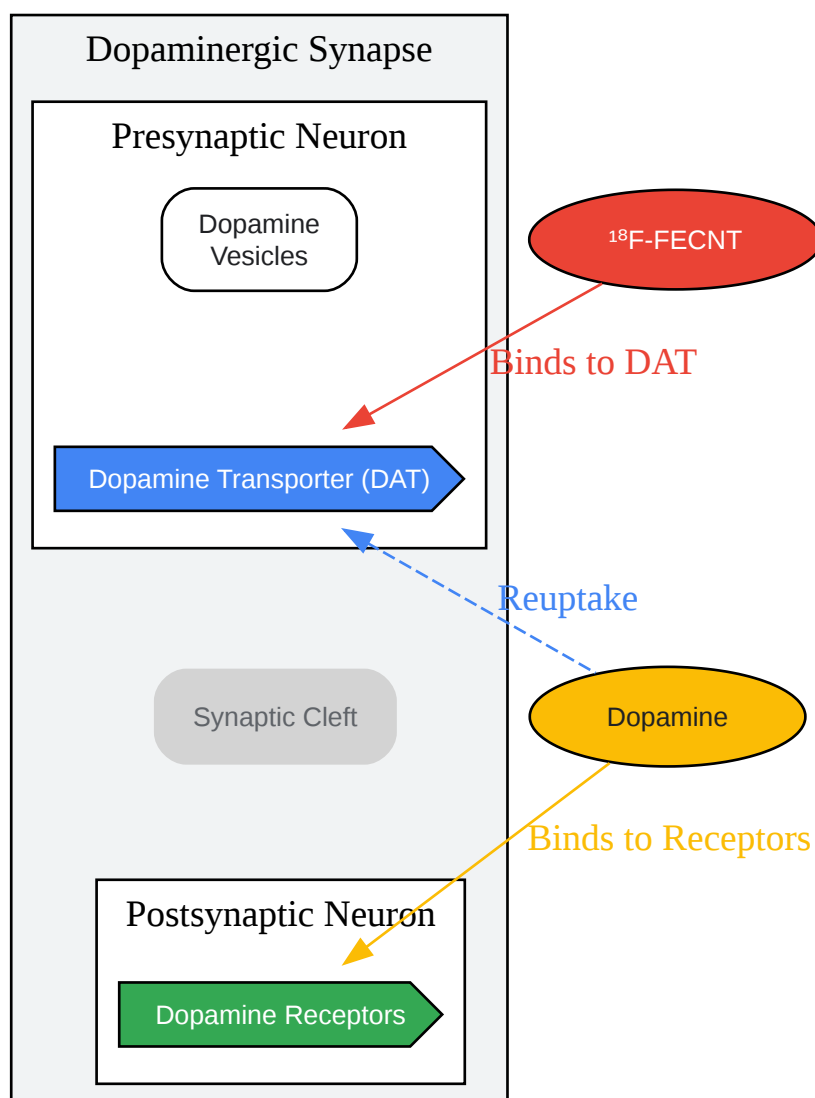
### **$^{18}\text{F}$ -FECNT Experimental Workflow**

The following diagram illustrates the general workflow of the initial human PET imaging studies with  $^{18}\text{F}$ -FECNT.

Caption: Experimental workflow for initial human  $^{18}\text{F}$ -FECNT PET studies.

### **$^{18}\text{F}$ -FECNT Binding to Dopamine Transporter**

This diagram illustrates the binding of  $^{18}\text{F}$ -FECNT to the dopamine transporter (DAT) on a presynaptic dopaminergic neuron.



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Caption:  $^{18}\text{F}$ -FECNT binds to the presynaptic dopamine transporter.

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